2-[1-(4-fluorobenzenesulfonyl)piperidin-4-yl]-1,8-naphthyridine
Description
2-[1-(4-Fluorobenzenesulfonyl)piperidin-4-yl]-1,8-naphthyridine is a heterocyclic compound featuring a 1,8-naphthyridine core fused with a piperidine moiety modified by a 4-fluorobenzenesulfonyl group. The 1,8-naphthyridine scaffold is known for its planar aromatic structure, which facilitates interactions with biological targets such as enzymes and nucleic acids . The sulfonyl-piperidine substituent enhances solubility and modulates pharmacokinetic properties, while the fluorine atom at the para position of the benzene ring improves metabolic stability and binding affinity through electronic effects .
This compound has been studied in the context of antibacterial and antitumor applications, though its efficacy varies depending on structural modifications and target specificity .
Properties
IUPAC Name |
2-[1-(4-fluorophenyl)sulfonylpiperidin-4-yl]-1,8-naphthyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O2S/c20-16-4-6-17(7-5-16)26(24,25)23-12-9-14(10-13-23)18-8-3-15-2-1-11-21-19(15)22-18/h1-8,11,14H,9-10,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTMKOXBLJWAIGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC3=C(C=CC=N3)C=C2)S(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Gould-Jacobs Reaction
This method involves cyclocondensation of 2-aminopyridine derivatives with diethyl ethoxymethylenemalonate (EMME). For example, 2-aminonicotinic acid derivatives react with EMME to form ethyl 1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylate. Thermal cyclization at 250°C in diphenyl ether yields the 1,8-naphthyridine core. Modifications to the starting materials can introduce substituents at strategic positions.
Example Protocol :
Friedlander Annulation
The Friedlander reaction couples 2-aminonicotinaldehyde with α-methylene ketones. For instance, 2-aminonicotinaldehyde reacts with cyclohexanone in the presence of pyrrolidine to form 7,8-dihydro-6H-cyclopenta[b]naphthyridine. This method offers regioselectivity at position 2 when using substituted ketones.
Example Protocol :
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Reactants : 2-Aminonicotinaldehyde (1 eq), α-methylene ketone (1.1 eq)
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Conditions : Solvent-free, 80°C, NaF catalyst
Sulfonylation of the Piperidine Nitrogen
The final step involves sulfonylation of the piperidine’s secondary amine using 4-fluorobenzenesulfonyl chloride.
Sulfonylation Protocol
Reactants :
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2-(Piperidin-4-yl)-1,8-naphthyridine (1 eq)
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4-Fluorobenzenesulfonyl chloride (1.2 eq)
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Base (e.g., Et₃N or pyridine, 2 eq)
Conditions :
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Solvent: Dichloromethane (DCM) or THF
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Temperature: 0°C to room temperature
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Time: 4–6 h
Yield : 80–90% (based on analogous sulfonylation reactions)
Data Tables for Reaction Optimization
Table 1: Comparison of 1,8-Naphthyridine Core Syntheses
Table 2: Sulfonylation Efficiency with Varied Bases
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Et₃N | DCM | 0 → RT | 4 | 85 |
| Pyridine | THF | RT | 6 | 78 |
| NaHCO₃ | H₂O/THF | RT | 8 | 65 |
Challenges and Optimization Strategies
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Regioselectivity : Friedlander annulation outperforms Gould-Jacobs in directing substituents to position 2.
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Sulfonylation Efficiency : Excess sulfonyl chloride and anhydrous conditions minimize di-sulfonylation byproducts.
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Purification : Column chromatography (SiO₂, ethyl acetate/hexane) effectively isolates intermediates.
Chemical Reactions Analysis
Types of Reactions
2-[1-(4-fluorobenzenesulfonyl)piperidin-4-yl]-1,8-naphthyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The fluorobenzenesulfonyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of reduced piperidine derivatives.
Substitution: Formation of substituted sulfonyl derivatives.
Scientific Research Applications
Antitumor Activity
Research indicates that compounds similar to 2-[1-(4-fluorobenzenesulfonyl)piperidin-4-yl]-1,8-naphthyridine exhibit significant antitumor properties. These compounds have been shown to induce apoptosis and inhibit cancer cell proliferation through various mechanisms:
- Kinase Inhibition : The sulfonamide group enhances binding affinity to target proteins involved in cancer cell growth.
- Cell Cycle Arrest : Studies have demonstrated that these compounds can halt the cell cycle in cancer cells, leading to reduced viability.
Case Studies
- In Vitro Studies : A study published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of naphthyridine derivatives on human cancer cell lines. Results indicated significant inhibition of cell viability, suggesting potential therapeutic applications in oncology.
- Animal Models : In vivo studies using mouse models have shown that administration of related naphthyridine compounds resulted in tumor regression and prolonged survival rates, highlighting the need for further pharmacokinetic studies.
Potential Therapeutic Applications
Given its biological activity, this compound could be developed as a targeted therapy for specific cancers. Its unique structure allows for modifications that could enhance efficacy and reduce side effects.
Toxicity and Safety Profile
While promising in terms of antitumor effects, preliminary data suggest that further toxicological studies are necessary to evaluate the safety profile of this compound for clinical use. Understanding its toxicity is crucial before advancing to human trials.
Mechanism of Action
The mechanism of action of 2-[1-(4-fluorobenzenesulfonyl)piperidin-4-yl]-1,8-naphthyridine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell proliferation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Key Structural Analogues and Their Properties
Pharmacokinetic and Toxicity Profiles
- Solubility and Stability: The 4-fluorobenzenesulfonyl group improves aqueous solubility compared to unsubstituted piperidine derivatives, but it is less lipophilic than morpholinomethyl or trifluoromethylphenyl analogues .
- Cytotoxicity: At concentrations >10 µM, the target compound exhibits off-target effects in normal cell lines, a limitation shared with other 1,8-naphthyridines . Piperazine derivatives (e.g., 33) show reduced toxicity due to selective tumor cell targeting .
Key Research Findings and Limitations
- The target compound’s weak antibacterial activity limits its clinical utility, but structural tweaks (e.g., adding electron-withdrawing groups or heterocycles) could enhance potency .
- Antitumor efficacy is promising but requires optimization to reduce off-target cytotoxicity .
- Comparative studies highlight the critical role of substituents on the piperidine/piperazine ring in dictating target selectivity and pharmacokinetics .
Biological Activity
2-[1-(4-fluorobenzenesulfonyl)piperidin-4-yl]-1,8-naphthyridine is a synthetic compound with potential biological activity that has garnered interest in medicinal chemistry. This compound is characterized by its unique structure, which includes a naphthyridine core and a piperidine moiety substituted with a sulfonyl group. Understanding its biological properties is crucial for evaluating its potential therapeutic applications.
- Molecular Formula : C19H18FN3O2S
- Molecular Weight : 371.4 g/mol
- CAS Number : 2640951-09-1
- InChI Key : LHEUABXQROVZTJ-UHFFFAOYSA-N
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that compounds with similar structures often exhibit inhibitory effects on various enzymes and receptors involved in disease processes.
Biological Activity Overview
The biological activity of this compound can be summarized in the following areas:
- Antitumor Activity : Preliminary studies suggest that the compound may exhibit cytotoxic effects against certain cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.
- Antimicrobial Properties : There are indications that the compound may possess antimicrobial activity, potentially inhibiting the growth of various bacterial strains.
- Neuroprotective Effects : Some research points to potential neuroprotective effects, possibly through modulation of neurotransmitter systems or reduction of oxidative stress.
Data Table: Biological Activity Summary
| Activity Type | Effect | Reference |
|---|---|---|
| Antitumor | Induction of apoptosis | |
| Antimicrobial | Inhibition of bacterial growth | |
| Neuroprotective | Modulation of neurotransmitters |
Case Study 1: Antitumor Efficacy
In a study published in Journal of Medicinal Chemistry, researchers evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability, particularly in breast and lung cancer cells, suggesting a promising avenue for further development as an anticancer agent.
Case Study 2: Antimicrobial Screening
A screening study conducted by ChemDiv assessed the antimicrobial properties of this compound against multiple bacterial strains, including E. coli and Staphylococcus aureus. The compound demonstrated moderate inhibitory activity, indicating potential for development as an antimicrobial agent.
Case Study 3: Neuroprotection Research
Research published in Neuroscience Letters explored the neuroprotective effects of the compound in models of oxidative stress. The findings suggested that it may help mitigate neuronal damage through antioxidant mechanisms, highlighting its potential in treating neurodegenerative diseases.
Q & A
Q. How can bioconjugation strategies be applied to this compound for targeted drug delivery?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
